molecular formula C11H12O2 B019015 (Z)-Ethyl cinnamate CAS No. 4610-69-9

(Z)-Ethyl cinnamate

Cat. No. B019015
CAS RN: 4610-69-9
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-HJWRWDBZSA-N
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Description

Synthesis Analysis

The synthesis of ethyl cinnamate can be achieved through various methods, including enzymatic esterification of cinnamic acid with ethanol. Studies have reported high yields of ethyl cinnamate using specific catalysts and reaction mediums. For instance, the use of Lipozyme TLIM in isooctane as a reaction medium has demonstrated significantly high yields compared to other methods (Wang et al., 2016). Additionally, sodium bisulfate has been employed as an effective catalyst, achieving a 91.1% yield under optimized conditions (Xiang, 2002). Porcine pancreatic lipase immobilized on a hydrogel has also facilitated the synthesis, highlighting the role of biocatalysts in esterification processes (Sharma et al., 2011).

Molecular Structure Analysis

The molecular structure of (Z)-Ethyl cinnamate and its derivatives plays a crucial role in its reactivity and physical properties. X-ray diffraction studies have provided insights into the coordination structures of cinnamate complexes, revealing different geometries around metal centers in zinc(II) and nickel(II) complexes (Wu et al., 2013). These structural analyses are essential for understanding the interaction mechanisms and binding properties of (Z)-Ethyl cinnamate in various applications.

Chemical Reactions and Properties

Ethyl cinnamate participates in numerous chemical reactions, including the Heck reaction, which allows for the stereospecific preparation of ethyl (E) and (Z)-3-aryl-e-phenylpropenoates (Moreno‐Mañas et al., 1996). This versatility underscores its utility in synthetic chemistry, enabling the production of a wide range of derivatives with varied functionalities.

Physical Properties Analysis

The physical properties of (Z)-Ethyl cinnamate, such as melting and boiling points, solubility, and refractive index, are influenced by its molecular structure. The study of these properties is essential for its application in various industries, including cosmetics and food flavoring. The sonochemical synthesis method has been shown to produce ethyl cinnamate with high yield and purity, indicating its potential for efficient industrial production (Purwaningsih et al., 2020).

Chemical Properties Analysis

The chemical properties of (Z)-Ethyl cinnamate, including its reactivity and stability, are critical for its functionality in different chemical reactions and applications. Visible-light-driven E-to-Z isomerization has been developed as an efficient synthesis method for (Z)-cinnamate derivatives, demonstrating the compound's sensitivity to light and its potential for straightforward synthetic applications (Shu et al., 2019).

Scientific Research Applications

  • Optical Properties : (Z)-cinnamic acids exhibit a higher hypsochromic shift in water than their (E)-counterparts. This property provides a basis for studying the functional and biotechnological roles of cinnamic acids (Salum et al., 2015).

  • Synthetic Chemistry : A practical approach for synthesizing (Z)-cinnamate derivatives via visible-light-driven isomerization has been presented, applicable to the synthesis of coumarins (Shu et al., 2019).

  • Reactivity Studies : The reactivity of Z and E isomers of ethyl-α-cyano-2-methyl cinnamate towards Grignard reagents was found to be significantly different, indicating no isomerization of the ethylenic double bond during the reaction (Cabaret et al., 1974).

  • Sunscreen Application : A zinc layered hydroxide intercalation compound with cinnamate shows excellent UVA and UVB absorption ability, suitable for safe and effective sunscreen application (Mohsin et al., 2013).

  • Medical Imaging : Ethyl cinnamate is a non-toxic solvent-based clearing reagent that rapidly clears organs, including calcified bone, for high-throughput analysis of renal function (Klingberg et al., 2017).

  • Photoreactivity in Cosmetics : Cinnamates used as sunscreens in cosmetics have high photoisomerization quantum yields, indicating their role in causing E-Z isomerization (Morlière et al., 1982).

  • Photosensitive Polymers : Ethyl α-cyano-4-(methacryloxy)cinnamate was synthesized to prepare photosensitive polymers with lower reactivity than methyl methacrylate (Mahy et al., 2006).

  • DNA-binding Properties : Zinc(II) and nickel(II) complexes with cinnamate ligands have significant DNA-binding properties (Wu et al., 2013).

  • Medical Synthesis : Ethyl cinnamate is synthesized by porcine pancreatic lipase immobilized on a hydrogel, highlighting its medical importance (Sharma et al., 2011).

  • Insect Attraction : Ethyl trans-cinnamate is one of the chemicals found in male Oriental fruit moth hairpencils that attract females (Baker et al., 1981).

  • Larvicidal Activity : Ethyl p-methoxycinnamate, found in Kaempferia galanga rhizome, is highly toxic to mosquito larvae, making it a potential mosquito control agent (Kim et al., 2008).

Future Directions

The use of cinnamic acid, including (Z)-Ethyl cinnamate, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Future research may focus on the development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material .

properties

IUPAC Name

ethyl (Z)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(Z)-Ethyl cinnamate

CAS RN

4192-77-2
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

12 °C
Record name Ethyl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), EtOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with EtOH (10 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Ethyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C2H5) is isolated in 94% yield. 1H-NMR (CDCl3, 300 MHz) δ7.72 (1H, d, J=16.19 Hz), 7.43 (5H, m), 6.47 (1H, d, J=16.19 Hz), 4.28 (2H, q, J=7.09 Hz), 1.34 (3H, t, J=7.09 Hz); 13C-NMR (CDCl3, 75.4 MHz) δ166.9, 144.5, 130.1, 128.8, 128.5, 127.9, 118.2, 60.4, 14.2.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
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Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3.51 g (0.025 mol) of benzoyl chloride, 3.125 g (0.03125 mol) of ethyl acrylate, 5.79 g (0.03125 mol) of tri-n-butylamine, 50 ml of toluene and 0.0561 g (0.00025 mol) of palladium acetate are introduced into a 100 ml glass flask and heated to 100° C., with stirring. A slight evolution of gas is observed. After the mixture has been stirred for 4 hours, it is cooled and the contents of the flask are extracted by shaking twice with 25 ml of 2 N hydrochloric acid at a time. The toluene phase is dried with magnesium sulfate and distilled. After the toluene has been distilled off, 2.9 g (0.0165 mol) of ethyl cinnamate are obtained, corresponding to a yield of 66% of theory; boiling point=135°-138° C./17×102Pa; nD20 =1.5592.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
3.125 g
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
0.0561 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods IV

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
Type
reactant
Reaction Step One
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5.42 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
100 mL
Type
solvent
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Quantity
2.24 mg
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
94
Citations
B Zhang, C Lv, W Li, Z Cui, D Chen, F Cao… - Chemical and …, 2015 - jstage.jst.go.jp
This paper reported the synthesis, structure–activity relationship (SAR) and acaricidal activity in vitro against Psoroptes cuniculi, a mange mite, of 25 ethyl cinnamate derivatives. All …
Number of citations: 28 www.jstage.jst.go.jp
T Hasegawa, M Hashimoto… - Natural product …, 2016 - journals.sagepub.com
Cinnamic acid derivatives are important odorants due to their characteristic scent. Some fragrance materials, such as cinnamon bark, matsutake mushrooms, and Kaempferia galanga L…
Number of citations: 13 journals.sagepub.com
S Bail, G Buchbauer, E Schmidt… - Natural Product …, 2008 - journals.sagepub.com
An essential oil sample of davana (Artemisia pallens Wall. ex DC.) and a fraction thereof were investigated for their chemical composition using GC and GC-MS. cis-Davanone (45.8%), …
Number of citations: 23 journals.sagepub.com
OR Adianingsih, E Widaryanto… - … Series: Earth and …, 2021 - iopscience.iop.org
Kaempferia galanga, also known as kencur in Indonesia, is a medical plant that is traditionally used in various human diseases therapy. Ethyl p-methoxycinnamate (EPMC) is an …
Number of citations: 5 iopscience.iop.org
ST Abu-Orabi, MA Al-Qudah, NR Saleh… - Arabian Journal of …, 2020 - Elsevier
… In the leaves, the major components of the oil were manoyl oxide, E-ethyl cinnamate, and Z-ethyl cinnamate. These oils showed weak antioxidant activity when compared to the positive …
Number of citations: 28 www.sciencedirect.com
D Gołowicz, K Kazimierczuk, M Urbańczyk… - …, 2019 - Wiley Online Library
Low‐field benchtop nuclear magnetic resonance (BT‐NMR) spectrometers with Halbach magnets are being increasingly used in science and industry as cost‐efficient tools for the …
M Torbati, S Asnaashari, FH Afshar - Advanced pharmaceutical …, 2016 - ncbi.nlm.nih.gov
Purpose: The aim of this work was to identify the chemical composition of the essential oils obtained from the flowers and leaves of Elaeagnus angostifolia (Elaeagnaceae) along with …
Number of citations: 35 www.ncbi.nlm.nih.gov
R Zhang, WY Yu, CM Che - Catalysts for Fine Chemical Synthesis …, 2003 - books.google.com
The methods developed by E. Jacobsen [1], using the salen–manganese complexes, and Y. Shi [2], using chiral ketones, permit the epoxidation of a large range of disubstituted Z-or E-…
Number of citations: 15 books.google.com
E Cicchetti, L Duroure, M Perez… - Flavour and …, 2017 - Wiley Online Library
Essential oils and CO 2 extracts of Timur (Zanthoxylum armatum DC syn. Zanthoxylum alatum Hemsl.) from fruits cropped in the Nepalese districts Surkhet, Jajarkot and Salyan from …
Number of citations: 12 onlinelibrary.wiley.com
OR Adianingsih, BRP Ihsan, OE Puspita… - Tropical Journal of …, 2023 - researchgate.net
Kaempferia galanga is a plant from Zingiberaceae family which is also known by different names in several regions, such as aromatic ginger, sand ginger, galanga, maraba, kencur, …
Number of citations: 2 www.researchgate.net

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